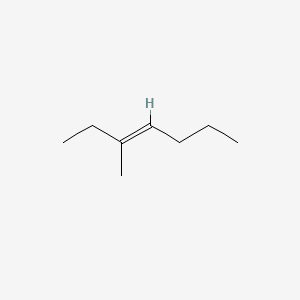

3-METHYL-3-HEPTENE

Description

Significance of Branched Alkenes in Organic Chemistry and Industry

Branched alkenes, a sub-class of hydrocarbons featuring at least one carbon-carbon double bond and a non-linear carbon chain, hold considerable importance in both theoretical organic chemistry and industrial applications. ontosight.aiuc3m.es Unlike their linear counterparts, the branching in their molecular structure results in unique physical and chemical properties. uc3m.es For instance, increased branching tends to lower the boiling point of an alkene by reducing the effective surface area for intermolecular London dispersion forces. uc3m.esmasterorganicchemistry.com

In the realm of organic chemistry, branched alkenes are fundamental components in the study of reaction mechanisms, such as electrophilic additions and oxidations. uomosul.edu.iq Their varied structures provide model compounds for investigating regioselectivity and stereoselectivity. Industrially, branched alkenes are valuable intermediates and products. They are key components in the production of high-performance lubricants and synthetic oils, where their branched structure can improve properties like low-temperature flowability. ontosight.ai Furthermore, they serve as monomers or comonomers in the synthesis of various polymers, creating plastics and resins with specific characteristics. ontosight.aitutorchase.com The hydroformylation of branched olefins to produce aldehydes, which are then converted to alcohols, is a significant industrial process for manufacturing plasticizers and solvents. researchgate.net Other applications include the synthesis of detergents and various other fine chemicals. tutorchase.comontosight.ai

Overview of 3-METHYL-3-HEPTENE Isomers and Stereochemical Considerations

This compound, with the chemical formula C₈H₁₆, is a branched alkene that serves as an excellent example of the structural complexity arising from isomerism in this class of compounds. nist.govnih.gov Its properties and chemical behavior are intrinsically linked to the spatial arrangement of the atoms around its double bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | nist.govnih.gov |

| Molecular Weight | 112.21 g/mol | nih.gov |

| Boiling Point | 120°C at 760mmHg | lookchem.com |

| Density | 0.728 g/cm³ | lookchem.com |

| Flash Point | 9.2°C | lookchem.com |

The double bond in this compound is located between the third and fourth carbon atoms of the heptene (B3026448) chain. brainly.com This C3=C4 double bond is trisubstituted, meaning that three of the four available bonds on the two carbons are attached to other carbon groups (a methyl group, an ethyl group, and a propyl group) and one is attached to a hydrogen atom. This substitution pattern gives rise to geometric isomerism. youtube.com

Geometric isomers are stereoisomers that differ in the spatial arrangement of groups about a double bond, which restricts free rotation. masterorganicchemistry.comoit.edu

cis/trans Isomerism : This older nomenclature system can be applied to this compound. masterorganicchemistry.comvaia.com The cis isomer has the main carbon chain continuing on the same side of the double bond, while in the trans isomer, the chain crosses to the opposite side. vaia.comlibretexts.org However, for trisubstituted or tetrasubstituted alkenes, this system can be ambiguous. libretexts.orglibretexts.org

Z/E Designation : The more rigorous and universally applicable system for naming geometric isomers is the Cahn-Ingold-Prelog (CIP) priority rules, which assign E or Z configurations. libretexts.orgbrainly.com

To assign the configuration, the two groups attached to each carbon of the double bond are ranked by atomic number. libretexts.org

For this compound, on carbon-3, the ethyl group has priority over the methyl group. On carbon-4, the propyl group has priority over the hydrogen atom.

(Z)-3-Methyl-3-heptene : The (Z) configuration (from the German zusammen, meaning together) is assigned when the two higher-priority groups are on the same side of the double bond. brainly.combrainly.com In this case, the ethyl group and the propyl group are on the same side. brainly.com This is also referred to as the cis isomer. nist.govnist.gov

(E)-3-Methyl-3-heptene : The (E) configuration (from the German entgegen, meaning opposite) is assigned when the two higher-priority groups are on opposite sides of the double bond. brainly.com Here, the ethyl and propyl groups are on opposite sides. This is also known as the trans isomer. nist.govnist.gov

The specific stereoisomer of this compound produced in a chemical synthesis can often be controlled or influenced by the reaction conditions and pathways chosen. For example, the acid-catalyzed dehydration of 3-methyl-3-heptanol (B1630388) can yield a mixture of isomers, with the ratio depending on factors like the strength of the acid and the polarity of the solvent.

The stereochemistry of the alkene is critical as it dictates the three-dimensional structure of the products formed from its reactions. brainly.com In electrophilic addition reactions, for instance, the incoming reagent will approach the planar double bond from a specific face, and the existing stereochemistry of the alkene will influence the stereochemistry of the resulting saturated product. chegg.com Reactions such as hydroboration-oxidation or halogenation will lead to products with specific stereochemical arrangements at the newly formed chiral centers, directly related to whether the starting material was the (E) or (Z) isomer. chegg.com

Historical Development of Research Pertaining to this compound

Early research on this compound appears in the chemical literature from the 1930s and 1940s. These initial studies were primarily focused on the synthesis and characterization of its fundamental physical properties. For example, work by Reid in 1938, and by Mannich and Kniss in 1941, reported on the synthesis and boiling point of the compound. nist.gov Research by Meshcheryakov (1941) and Obolentsev and Usov (1947) also contributed to the early data on its physical constants. nist.gov These foundational studies provided the essential data that enabled later, more complex investigations into the reactivity and stereochemistry of this compound and related branched alkenes. More recent research has focused on its use in specific synthetic applications, such as the synthesis of the tertiary ether 3-methoxy-3-methylheptane, where 2-ethyl-1-hexene (B155198) isomerizes into a mixture of alkenes including this compound before etherification. researchgate.net

Structure

3D Structure

Propriétés

Numéro CAS |

7300-03-0 |

|---|---|

Formule moléculaire |

C8H16 |

Poids moléculaire |

112.21 g/mol |

Nom IUPAC |

(E)-3-methylhept-3-ene |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |

Clé InChI |

AAUHUDBDDBJONC-BQYQJAHWSA-N |

SMILES |

CCCC=C(C)CC |

SMILES isomérique |

CCC/C=C(\C)/CC |

SMILES canonique |

CCCC=C(C)CC |

Autres numéros CAS |

51886-28-3 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Methyl 3 Heptene

Catalytic Pathways to 3-METHYL-3-HEPTENE and its Analogs

Hydrodeoxygenation Routes from Ketone Precursors (e.g., 5-Methyl-3-heptanone)

A one-step catalytic hydrodeoxygenation (HDO) process has been developed to convert 5-methyl-3-heptanone into a mixture of C8 alkenes, including this compound and 5-methyl-2-heptene, as well as 3-methyl heptane. mdpi.comdntb.gov.ua This process utilizes a bifunctional heterogeneous catalyst. mdpi.com The reaction proceeds through the hydrogenation of the ketone to 5-methyl-3-heptanol, which is then dehydrated on the catalyst's acid sites to form the alkene mixture. mdpi.comdntb.gov.ua Further hydrogenation of the alkenes can lead to the corresponding alkane. mdpi.com

Bifunctional catalysts are crucial for the hydrodeoxygenation of biomass-derived compounds as they possess both metal sites for hydrogenation and acid sites for dehydration. acs.org In the synthesis of this compound and its isomers from 5-methyl-3-heptanone, catalysts composed of a transition metal (like copper or platinum) supported on alumina (B75360) (Al₂O₃) have been investigated. mdpi.comdntb.gov.ua The support, Al₂O₃, provides the necessary acid sites for the dehydration step. acs.org

The selectivity of the catalytic deoxygenation of 5-methyl-3-heptanone can be controlled by adjusting the reaction conditions, such as temperature and the molar ratio of hydrogen to the ketone. mdpi.com Research using a 20 wt% Cu-Al₂O₃ catalyst demonstrated that varying these parameters alters the composition of the product mixture. mdpi.comdntb.gov.ua

For example, at a reaction temperature of 220 °C and a H₂/C₈ ketone molar ratio of 2, the highest selectivity for C₈ alkenes (a mixture of 5-methyl-3-heptene (B85671) and 5-methyl-2-heptene) was approximately 82%. mdpi.comdntb.gov.ua The conversion of 5-methyl-3-heptanone was high across the tested temperature range of 180 °C to 260 °C at atmospheric pressure. mdpi.com

Table 1: Influence of Reaction Conditions on Product Selectivity in the Hydrodeoxygenation of 5-Methyl-3-heptanone over 20 wt% Cu-Al₂O₃

| Temperature (°C) | H₂/Ketone Molar Ratio | C₈ Alkene Selectivity (%) | C₈ Alkane Selectivity (%) | Ketone Conversion (%) |

| 220 | 2 | ~82 | Not specified | High |

| 180-260 | Varied | Varied | Varied | High |

Note: This table is based on findings from a one-step catalytic process. mdpi.comdntb.gov.ua

Olefin Metathesis Strategies in Alkene Synthesis

Olefin metathesis is a powerful reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. rutgers.edu The generally accepted mechanism, proposed by Hérisson and Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orgrutgers.edu

Cross-metathesis is a variation of olefin metathesis that involves the reaction between two different alkenes. organic-chemistry.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda catalysts, are widely used for these transformations due to their high activity and functional group tolerance. rutgers.edubeilstein-journals.orgifpenergiesnouvelles.fr These catalysts have been successfully employed in the synthesis of a variety of functionalized alkenes. ifpenergiesnouvelles.fr

The efficiency of cross-metathesis can be influenced by the nature of the reacting alkenes. rutgers.edu For instance, the reaction of electron-deficient olefins often benefits from the use of second-generation phosphine-free ruthenium catalysts, like the Hoveyda-type catalysts. ifpenergiesnouvelles.fr The development of N-heterocyclic carbene (NHC) ligands in second-generation catalysts has led to increased catalytic activity and stability. rutgers.edu

A significant challenge in olefin metathesis has been the control of stereoselectivity, particularly the synthesis of Z-alkenes (cis-isomers). ximo-inc.com Traditionally, metathesis reactions favor the more thermodynamically stable E-alkene (trans-isomer). harvard.edu However, recent developments have led to highly Z-selective catalysts. ximo-inc.comximo-inc.com

Molybdenum and tungsten-based monoaryloxide pyrrolide (MAP) catalysts have demonstrated exceptional Z-selectivity, in some cases exceeding 99%. ximo-inc.comnih.gov For example, a molybdenum-based MAP complex was shown to catalyze the metathesis of cis-4-octene (B1353254) and cis-3-hexene (B1361246) to produce cis-3-heptene. acs.org Ruthenium-based catalysts containing cyclometalated NHC ligands have also been developed for highly active and selective Z-cross-metathesis reactions. nih.gov These advancements have expanded the application of olefin metathesis to the synthesis of complex molecules where specific stereochemistry is crucial. ximo-inc.com The ability to synthesize stereodefined trisubstituted alkenes is a particularly important frontier in this field. nih.govnih.gov

Wittig Reaction and Related Olefination Methods for Branched Alkenes

The Wittig reaction and its variations are powerful tools for the formation of carbon-carbon double bonds, offering a direct route to alkenes from carbonyl compounds. wikipedia.org These methods are particularly relevant for the synthesis of trisubstituted alkenes like this compound.

The traditional Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. wikipedia.org For the synthesis of this compound, this would involve the reaction of a suitable ketone, such as 3-heptanone, with the appropriate phosphonium ylide, or butan-2-one with a corresponding ylide. However, the stereoselectivity of the Wittig reaction can be a challenge, often yielding a mixture of E and Z isomers. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. organic-chemistry.org The HWE reaction often provides better control over the stereochemical outcome, with the ability to selectively synthesize either the E or Z isomer by modifying the reaction conditions and the structure of the phosphonate reagent. organic-chemistry.orgacs.org For instance, the Still-Gennari modification of the HWE reaction is known to favor the formation of Z-alkenes. acs.orgnih.gov

Recent advancements have focused on developing new reagents and conditions to further enhance the stereoselectivity of these olefination reactions for the synthesis of trisubstituted alkenes. acs.orgnih.gov For example, the use of specific phosphonate reagents, such as ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates, has been shown to provide excellent Z-selectivity in the synthesis of various trisubstituted alkenes. nih.gov

| Olefination Method | Reactants | Key Features | Typical Selectivity for Trisubstituted Alkenes |

| Wittig Reaction | Ketone/Aldehyde + Phosphonium Ylide | Versatile for C=C bond formation. wikipedia.org | Often yields mixtures of E/Z isomers. acs.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Ketone/Aldehyde + Phosphonate Carbanion | Generally more reactive than Wittig reagents; allows for stereochemical control. organic-chemistry.org | Can be tuned for either E or Z selectivity. acs.org |

| Still-Gennari HWE Modification | Ketone/Aldehyde + Specific Phosphonate Reagents | Favors the formation of Z-alkenes. acs.orgnih.gov | High Z-selectivity. |

| Julia-Kocienski Olefination | Ketone/Aldehyde + Sulfone Reagents | Provides good E-selectivity. | High E-selectivity. |

Other Regioselective and Stereoselective Alkene Formation Reactions

Beyond classical olefination, a variety of other modern synthetic methods have been developed for the regioselective and stereoselective formation of alkenes, including trisubstituted alkenes like this compound. numberanalytics.com

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful strategy. numberanalytics.com For example, the Suzuki-Miyaura coupling can be employed to form C-C bonds, and with the appropriate vinyl boronic ester and alkyl halide, can lead to the desired alkene. While effective for many substrates, the coupling of secondary and tertiary boronic esters can sometimes be challenging. thieme-connect.com

Another important class of reactions is the hydroalkylation of alkynes. nih.govnih.gov This method involves the addition of an alkyl group and a hydrogen atom across a triple bond. nih.govnih.gov Copper-catalyzed hydroalkylation reactions have been developed that show high regioselectivity and can produce Z-configured trisubstituted alkenes with excellent stereocontrol. nih.govmit.edu The choice of ligand on the copper catalyst is critical for achieving high yields and selectivity. nih.govmit.edu

The Zweifel olefination is another transition-metal-free method for the stereoselective synthesis of alkenes. nih.gov This reaction proceeds through the iodination of a vinyl boronate complex and can be highly stereospecific. nih.gov

Recent research has also explored photocatalytic methods for alkene synthesis. nus.edu.sg These light-driven reactions can offer novel pathways for the formation of C=C bonds under mild conditions. nus.edu.sg

Multi-step Organic Synthesis Involving this compound Precursors

The synthesis of this compound can also be achieved through multi-step sequences that involve the transformation of various precursor molecules.

Reduction of Alkynes to Specific Alkene Isomers

The reduction of an alkyne precursor, such as 3-methyl-3-heptyne, provides a direct and stereocontrolled route to the different isomers of this compound. The choice of reducing agent is critical in determining the stereochemistry of the resulting alkene.

Cis (Z)-Alkene Formation : The use of a Lindlar catalyst, which is a poisoned palladium catalyst (palladium on calcium carbonate or barium sulfate (B86663) treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the cis or Z-alkene. wikipedia.orgopenochem.orglibretexts.org This method is highly stereospecific and is widely used for the synthesis of Z-alkenes from alkynes. wikipedia.orgmasterorganicchemistry.com

Trans (E)-Alkene Formation : To obtain the trans or E-alkene, a dissolving metal reduction is employed. byjus.comjove.com This reaction typically uses sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. jove.comlibretexts.org The mechanism involves the formation of a vinylic radical anion, which preferentially adopts the more stable trans configuration before being protonated to yield the E-alkene. byjus.comjove.com

| Reduction Method | Reagents | Stereochemical Outcome | Mechanism Highlights |

| Lindlar Catalysis | H₂, Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | cis (Z)-alkene wikipedia.orgopenochem.org | Syn-addition of hydrogen to the alkyne. openochem.org |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | trans (E)-alkene byjus.comjove.com | Formation of a stable trans vinylic radical intermediate. byjus.comjove.com |

Elimination Reactions from Halogenated Precursors or Alcohols

Elimination reactions, such as dehydrohalogenation and dehydration, are fundamental methods for creating double bonds and can be used to synthesize this compound from suitable precursors.

Dehydrohalogenation of a haloalkane, such as 3-bromo-3-methylheptane or 4-bromo-4-methylheptane, using a strong base will lead to the formation of this compound. The regioselectivity of this E2 elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product). chemistrysteps.comlibretexts.org The stereochemistry of the E2 reaction is also highly dependent on the conformation of the substrate, requiring an anti-periplanar arrangement of the hydrogen and the leaving group. iitk.ac.in

Dehydration of an alcohol, such as 3-methyl-3-heptanol (B1630388) or 4-methyl-3-heptanol (B77350), in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid, also yields an alkene. brainly.com This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate. The major product is generally the most stable alkene, again following Zaitsev's rule. brainly.com For example, the acid-catalyzed dehydration of 4-methyl-3-heptanol is expected to yield 4-methyl-3-heptene (B1233913) as a major product. brainly.com

Diels-Alder Reactions for Cyclic Systems that can be transformed to branched alkenes

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.orgwikipedia.orgsigmaaldrich.com While this reaction does not directly produce an acyclic alkene like this compound, it can be used to construct a cyclic precursor that can then be converted to the desired branched alkene through subsequent reactions.

The initial Diels-Alder adduct would contain a cyclohexene (B86901) ring system. wikipedia.org This cyclic structure can then be subjected to ring-opening reactions to generate an acyclic diene or a related structure. One such method is ring-opening metathesis (ROM). organic-chemistry.orglibretexts.org Olefin metathesis, in general, is a versatile tool for the formation and transformation of C=C bonds. numberanalytics.com Ring-opening metathesis polymerization (ROMP) of a strained cyclic alkene can produce polymers with repeating alkene units. jove.comwikipedia.org While not a direct route to a small molecule like this compound, the principles of ring-opening can be applied in a non-polymeric fashion.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes like 3-methyl-3-heptene, where the electron-rich carbon-carbon double bond acts as a nucleophile. The mechanisms of these reactions are dictated by the formation of key intermediates, which determine the regioselectivity and stereochemistry of the final products.

The acid-catalyzed hydration of this compound is a classic example of an electrophilic addition reaction that proceeds through a carbocation intermediate. masterorganicchemistry.com In this reaction, a water molecule is added across the double bond to form an alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which protonates a water molecule to form the hydronium ion (H₃O⁺). khanacademy.org

The mechanism unfolds in three principal steps:

Protonation of the Alkene : The pi electrons of the double bond in this compound attack a proton from the hydronium ion. This protonation can occur on either carbon of the double bond (C3 or C4). According to Markovnikov's rule, the proton will add to the carbon that results in the formation of the more stable carbocation. masterorganicchemistry.comkhanacademy.org Protonation of C4 would yield a tertiary carbocation at C3, while protonation of C3 would yield a secondary carbocation at C4. The tertiary carbocation is significantly more stable due to the electron-donating effects of the three attached alkyl groups. Therefore, the reaction proceeds preferentially through the tertiary carbocation intermediate. youtube.com

Nucleophilic Attack by Water : The carbocation is a potent electrophile. A water molecule, acting as a nucleophile, attacks the positively charged carbon atom. masterorganicchemistry.com This step results in the formation of a protonated alcohol, also known as an oxonium ion.

Deprotonation : A final deprotonation step occurs where another water molecule in the solution acts as a base, removing a proton from the oxonium ion to yield the neutral alcohol product, 3-methyl-3-heptanol (B1630388), and regenerating the hydronium ion catalyst. masterorganicchemistry.com

It is crucial to note that reactions involving carbocation intermediates can be subject to rearrangements if a more stable carbocation can be formed via a hydride or alkyl shift. youtube.comlibretexts.org In the case of this compound, the initial protonation already forms a stable tertiary carbocation, making a rearrangement unlikely.

Table 1: Stability of Potential Carbocation Intermediates in the Hydration of this compound

| Carbocation Position | Type | Stability | Product Formation |

| Carbon 3 | Tertiary | More Stable | Favored (Major Product) |

| Carbon 4 | Secondary | Less Stable | Disfavored (Minor Product) |

When this compound reacts with a halogen such as bromine (Br₂) or chlorine (Cl₂) in the presence of a nucleophilic solvent like water, a halohydrin is formed. libretexts.orgleah4sci.com This reaction also proceeds via an electrophilic addition mechanism but involves a cyclic halonium ion intermediate rather than a discrete carbocation, which prevents carbocation rearrangements. chemistrysteps.com

The mechanism for halohydrin formation can be detailed as follows:

Formation of a Halonium Ion : The alkene's pi bond attacks one of the halogen atoms (e.g., bromine), causing the displacement of the other halogen atom as a halide ion (e.g., bromide). Simultaneously, the attacked halogen atom uses one of its lone pairs to form a bond with the other carbon of the original double bond. chemistrysteps.com This results in a three-membered ring intermediate called a bromonium (or chloronium) ion. glasp.co This bridged ion has a positive charge on the halogen atom.

Nucleophilic Attack : The solvent molecule (water), being present in a much higher concentration than the halide ion, acts as the nucleophile. chemistrysteps.com It attacks one of the two carbons in the cyclic halonium ion. The attack occurs from the side opposite to the bulky halonium bridge, leading to an anti-addition stereochemistry. leah4sci.com The attack is regioselective and follows Markovnikov's rule: the water molecule preferentially attacks the more substituted carbon atom. leah4sci.comyoutube.com This is because the more substituted carbon can better stabilize the partial positive charge in the transition state as the C-Br bond breaks. youtube.com

Deprotonation : Finally, a water molecule removes a proton from the newly added hydroxyl group to form the neutral halohydrin product and a hydronium ion. libretexts.org

For this compound, the water molecule will attack the more substituted C3, leading to the formation of 4-bromo-3-methyl-3-heptanol.

Detailed Analysis of Olefin Metathesis Mechanisms

Olefin metathesis is a powerful reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org

The widely accepted mechanism for olefin metathesis, first proposed by Yves Chauvin, proceeds through a metallacyclobutane intermediate. libretexts.org This mechanism avoids the high activation energy associated with a direct [2+2] cycloaddition of two alkenes, which is symmetry-forbidden. libretexts.org

The catalytic cycle involves the following steps:

[2+2] Cycloaddition : The reaction initiates with a [2+2] cycloaddition between the double bond of this compound and a transition metal alkylidene complex (the catalyst). This forms a four-membered ring intermediate known as a metallacyclobutane. wikipedia.orgresearchgate.net The presence of d-orbitals on the metal center facilitates this otherwise forbidden cycloaddition. libretexts.org

Cycloreversion (or Cycloelimination) : The metallacyclobutane intermediate is unstable and undergoes a cycloreversion reaction. This can break the ring to either regenerate the original reactants or, more productively, break the alternative C-C bonds to form a new alkene and a new metal alkylidene complex. wikipedia.orglibretexts.org

Repeat of the Cycle : The newly formed metal alkylidene can then react with another molecule of this compound (in the case of self-metathesis) or a different alkene (in cross-metathesis), continuing the catalytic cycle.

This mechanism explains the statistical distribution of products often observed in metathesis reactions. wikipedia.org The reaction is typically driven by entropy, as there is little change in enthalpy for unstrained alkenes. wikipedia.org

The selectivity and activity of olefin metathesis catalysts are profoundly influenced by the nature of the metal center and its associated ligands. The most common catalysts are based on ruthenium (Grubbs-type) and molybdenum or tungsten (Schrock-type). harvard.edu

Metal Centers :

Schrock Catalysts (Mo, W) : These early transition metal catalysts are generally highly reactive but are also very sensitive to air, moisture, and functional groups. harvard.edu

Grubbs Catalysts (Ru) : Ruthenium-based catalysts are known for their remarkable tolerance to a wide variety of functional groups and their stability in air and moisture, which has led to their widespread use. harvard.edu

Ligands : The ligands attached to the metal center play a critical role in tuning the catalyst's properties.

Phosphine (B1218219) Ligands : In first-generation Grubbs catalysts, ligands such as tricyclohexylphosphine (B42057) (PCy₃) are used. The steric bulk and electron-donating properties of these ligands influence the rate of catalyst initiation and propagation. The metathesis mechanism with these catalysts is often dissociative, where a phosphine ligand must dissociate to allow the alkene to coordinate to the metal center. harvard.edu

N-Heterocyclic Carbene (NHC) Ligands : Second-generation Grubbs catalysts replace one of the phosphine ligands with an N-heterocyclic carbene (NHC). NHCs are strong σ-donors, which generally leads to more thermally stable and highly active catalysts. harvard.eduresearchgate.net The non-symmetric nature of some NHC ligands can create different steric and electronic environments around the metal, strongly influencing the reactivity and selectivity of the resulting catalyst. researchgate.net

Stereoselectivity : Controlling the E/Z stereoselectivity of the newly formed double bond is a significant challenge in olefin metathesis. The structure of the metallacyclobutane intermediate and its transition states for decomposition determine the stereochemical outcome. Recently, catalysts have been designed with specific ligand architectures that can achieve high kinetic selectivity for either E- or Z-alkenes. nih.govnih.gov

Table 2: Comparison of Common Olefin Metathesis Catalyst Types

| Catalyst Type | Metal Center | Typical Ligands | Activity | Functional Group Tolerance | Air/Moisture Stability |

| Schrock | Mo, W | Alkoxide, Imido | Very High | Low | Low |

| Grubbs I-Gen | Ru | Phosphine (e.g., PCy₃) | High | High | High |

| Grubbs II-Gen | Ru | Phosphine, NHC | Very High | High | High |

Reaction Kinetics of this compound Transformations

The study of reaction kinetics provides quantitative insight into the rates of chemical transformations and the factors that influence them. For this compound, kinetic studies often focus on high-temperature combustion or specific catalytic reactions.

While detailed kinetic models specifically for this compound are not widely published, valuable inferences can be drawn from studies on similar C₇ and C₈ alkenes. For example, research on the ignition delay times (IDTs) of heptene (B3026448) isomers (1-heptene, trans-2-heptene, and trans-3-heptene) provides a framework for understanding the reactivity of such molecules under combustion conditions. kaust.edu.saresearchgate.net

Key findings from these studies that are relevant to this compound include:

Effect of Double Bond Position : The reactivity of an alkene is influenced by the position of the C=C double bond. Moving the double bond toward the center of the molecule tends to inhibit reactivity. kaust.edu.saresearchgate.net This suggests that this compound would have different ignition characteristics compared to a terminal alkene isomer.

Temperature Dependence : Alkene reactivity shows strong temperature dependence. At low and intermediate temperatures, reactions involving the addition of hydroperoxyl radicals (HȮ₂) to the alkene are significant in enhancing reactivity. kaust.edu.sa At high temperatures, the reactivity of different isomers tends to become more similar. researchgate.net

Kinetic Modeling : Detailed kinetic models for alkenes include thousands of elementary reactions. Sensitivity analysis of these models reveals that certain reaction classes, such as HȮ₂ addition and the formation of hydroperoxyl alkenyl radicals, are crucial for accurately predicting reactivity at different temperatures. kaust.edu.sa

These studies underscore the complexity of the reaction kinetics of even relatively simple alkenes. The presence of a methyl group on the double bond in this compound would further influence the kinetics by altering the stability of radical intermediates and affecting the rates of elementary reaction steps compared to unbranched heptene isomers.

Table 3: Illustrative Ignition Delay Times for Heptene Isomers at 30 bar in Air

| Temperature (K) | 1-Heptene (B165124) IDT (ms) | trans-2-Heptene IDT (ms) | trans-3-Heptene IDT (ms) |

| 700 | ~10 | ~12 | ~15 |

| 800 | ~1.5 | ~1.8 | ~2.2 |

| 900 | ~0.5 | ~0.6 | ~0.7 |

| 1000 | ~0.2 | ~0.25 | ~0.3 |

| 1100 | ~0.1 | ~0.12 | ~0.15 |

Note: This table presents generalized and illustrative data based on trends reported for heptene isomers to demonstrate the influence of double bond position on reactivity. kaust.edu.saresearchgate.net Actual values can vary with experimental conditions.

Oxidation and Reduction Pathways of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a key functional group for oxidation and reduction reactions.

Oxidation Pathways:

The oxidation of the double bond in this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions, leading to a variety of products.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane). libretexts.orgyoutube.com The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step. This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. For this compound, this would yield 3,4-epoxy-3-methylheptane.

Dihydroxylation:

Syn-Dihydroxylation: Treatment with osmium tetroxide (OsO4) followed by a reducing agent (e.g., NaHSO3) or with cold, dilute potassium permanganate (B83412) (KMnO4) leads to the formation of a vicinal diol (a glycol) with syn-stereochemistry. lumenlearning.com This means the two hydroxyl groups are added to the same face of the double bond. The reaction proceeds through a cyclic intermediate (an osmate ester for OsO4). This would convert this compound into 3-methylheptane-3,4-diol.

Anti-Dihydroxylation: This can be achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, resulting in anti-stereochemistry of the two hydroxyl groups.

Oxidative Cleavage: Strong oxidizing agents, such as hot, concentrated potassium permanganate (KMnO4) or ozone (O3) followed by an oxidative workup, can cleave the double bond entirely. pressbooks.pub

With KMnO4, the trisubstituted carbon of this compound would be oxidized to a ketone (2-pentanone), and the other carbon of the double bond would be oxidized to a carboxylic acid (propanoic acid).

Ozonolysis (reaction with O3 followed by a reductive workup with, for example, dimethyl sulfide) would also cleave the double bond to yield the same ketone (2-pentanone) and an aldehyde (propanal).

Reduction Pathways:

The primary reduction pathway for the carbon-carbon double bond in this compound is catalytic hydrogenation, as discussed in section 3.3.1. This reaction reduces the alkene to the corresponding alkane, 3-methylheptane.

The key features of this reduction are:

Reagents: Molecular hydrogen (H2) and a metal catalyst (e.g., Pd, Pt, Ni). libretexts.org

Mechanism: Adsorption to the catalyst surface followed by stepwise, syn-addition of hydrogen atoms. libretexts.org

Product: The saturated hydrocarbon, 3-methylheptane.

This reduction is a highly efficient and widely used method for converting alkenes to alkanes. The reaction is generally exothermic, with the heat of hydrogenation providing a measure of the stability of the original alkene. libretexts.org More substituted alkenes, like this compound, are more stable and therefore have a lower heat of hydrogenation compared to less substituted isomers. libretexts.org

Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomer Differentiation and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic connectivity and stereochemistry of 3-methyl-3-heptene. Both ¹H NMR and ¹³C NMR are employed to obtain a complete structural picture.

In ¹H NMR, the chemical shift (δ) of the vinylic proton (the hydrogen attached to the double bond at C4) is particularly diagnostic for isomer differentiation. Due to anisotropic effects of the substituents around the double bond, the vinylic proton of the (E)-isomer is expected to resonate at a slightly different chemical shift compared to that of the (Z)-isomer. Similarly, the protons on the allylic carbons (the CH₂ group at C5 and the CH₃ group at C2) will experience different magnetic environments in each isomer, leading to distinguishable signals.

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their electronic nature. acs.org The chemical shifts of the sp²-hybridized carbons of the double bond (C3 and C4) and the adjacent allylic carbons are sensitive to the stereochemistry, allowing for clear differentiation between the (E) and (Z) forms. While specific experimental data is not widely published, the expected differences based on established principles are summarized below.

Table 1: Expected NMR Data for this compound Isomers

| Nucleus | Parameter | (E)-3-methyl-3-heptene | (Z)-3-methyl-3-heptene | Rationale for Difference |

|---|---|---|---|---|

| ¹H | Vinylic H (at C4) Chemical Shift | Expected downfield | Expected upfield | Steric compression and anisotropic effects from substituents across the double bond. |

| ¹H | Allylic Protons (at C5) Chemical Shift | Distinct signal | Shifted relative to (E)-isomer | Different spatial proximity to the methyl group at C3. |

| ¹³C | C3 Chemical Shift | Distinct signal | Shifted relative to (E)-isomer | Changes in electron density and steric interactions due to isomerism. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, IR analysis confirms its identity as an alkene. quora.com

The spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. The C=C double bond stretch is a key indicator, typically appearing in the 1680-1640 cm⁻¹ region. libretexts.org Additionally, the stretching vibration of the vinylic C-H bond (=C-H) is expected in the 3100-3000 cm⁻¹ range. libretexts.org Absorptions corresponding to the stretching and bending of sp³ C-H bonds in the methyl and ethyl groups will also be present, typically below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Vinylic (=C-H) | 3100 - 3000 |

| C-H Stretch | Alkyl (sp³ C-H) | 3000 - 2850 |

| C=C Stretch | Alkene | 1680 - 1640 |

| C-H Bend | Alkyl | 1470 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. quora.com High-resolution mass spectrometry can confirm the elemental formula, C₈H₁₆.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 112, corresponding to its molecular weight. nist.gov The molecule then fragments in a predictable manner, with bond cleavages preferentially occurring to form more stable carbocations. libretexts.org

A key fragmentation pathway for this compound involves the cleavage of the bond allylic to the double bond, which is energetically favorable. The loss of an ethyl radical (•CH₂CH₃, 29 mass units) from the molecular ion results in a highly stable allylic carbocation with m/z 83. This is often the base peak (the most abundant ion) in the spectrum. Another significant fragmentation is the loss of a methyl radical (•CH₃, 15 mass units), leading to a fragment ion at m/z 97.

Table 3: Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 112 | [C₈H₁₆]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of a methyl radical (M - 15) |

| 83 | [C₆H₁₁]⁺ | Loss of an ethyl radical (M - 29) |

| 69 | [C₅H₉]⁺ | Further fragmentation, e.g., loss of propene |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Gas Chromatography (GC) for Purity Assessment and Isomer Mixture Analysis

Gas chromatography (GC) is a fundamental technique for separating volatile compounds and is ideally suited for analyzing this compound. libretexts.org Its primary applications in this context are to assess the purity of a sample and to determine the relative ratio of the (E) and (Z) isomers in a mixture. tcichemicals.com

In a GC analysis, the sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and their interactions with the column's stationary phase. libretexts.org The (E) and (Z) isomers of this compound have slightly different shapes and polarities, which typically results in different boiling points and, consequently, different retention times on a suitable GC column. ontosight.ai This allows for their separation into distinct peaks on the resulting chromatogram.

The area under each peak is proportional to the amount of that compound present, enabling the quantitative analysis of an isomer mixture. acs.org Commercial suppliers of this compound often use GC to certify the purity of their products, with purities of over 97% being reported. labproinc.com

Table 4: Application of Gas Chromatography for this compound Analysis

| Application | Principle of Measurement | Information Obtained |

|---|---|---|

| Purity Assessment | A pure sample should ideally yield a single major peak. The area of impurity peaks relative to the main peak indicates the level of purity. | Percentage purity of the this compound sample. |

| Isomer Separation | The (E) and (Z) isomers have different physical properties leading to different retention times on the GC column. | Separation of (E) and (Z) isomers into distinct peaks. |

Theoretical and Computational Studies of 3 Methyl 3 Heptene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometries, orbital energies, electron density distributions, and various spectroscopic properties. For an alkene like 3-methyl-3-heptene, these calculations could provide insights into the reactivity of the carbon-carbon double bond, including its susceptibility to electrophilic attack.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16 | PubChem nih.gov |

| Molecular Weight | 112.21 g/mol | PubChem nih.gov |

| IUPAC Name | (E)-3-methylhept-3-ene | PubChem nih.gov |

| InChIKey | AAUHUDBDDBJONC-BQYQJAHWSA-N | PubChem nih.gov |

This table presents computationally derived data from the PubChem database.

Prediction of Stereochemical Outcomes in Catalyzed Reactions

Theoretical methods can be employed to predict the stereochemical outcomes of reactions, particularly those involving chiral catalysts. By modeling the interactions between the substrate (this compound), the catalyst, and the reagents, it is possible to rationalize and predict which stereoisomer will be preferentially formed. This is of significant importance in fields such as asymmetric synthesis.

Currently, there are no specific computational studies in the available literature that focus on predicting the stereochemical outcomes of catalyzed reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility. For a relatively small and flexible molecule like this compound, MD simulations could reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic landscape that governs their interconversion. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

A review of the current scientific literature did not yield any studies specifically dedicated to the molecular dynamics simulations and conformational analysis of this compound.

Applications in Polymer Chemistry and Material Science

3-METHYL-3-HEPTENE as a Monomer in Polymerization Reactions

This compound, as an internal olefin, does not readily polymerize through conventional addition polymerization methods that typically favor α-olefins (1-alkenes). However, its participation in polymerization is made possible through specialized catalytic systems that can induce isomerization.

A key process enabling the polymerization of internal olefins like 3-heptene (B165601) is monomer-isomerization polymerization. In this type of reaction, the catalyst system not only facilitates polymerization but also concurrently catalyzes the isomerization of the internal olefin to its polymerizable α-olefin counterpart.

Detailed research has been conducted on the monomer-isomerization polymerization of heptene (B3026448) isomers, including 2-heptene (B165337) and 3-heptene, using a Ziegler-Natta catalyst. tandfonline.comtandfonline.comresearchgate.net A study utilizing a (C₂H₃)₃Al-TiCl₃ catalyst system at 80°C demonstrated that 3-heptene can undergo polymerization. tandfonline.comtandfonline.com The mechanism involves the catalyst first inducing the migration of the double bond from the internal position (in 3-heptene) to the terminal position, forming 1-heptene (B165124). tandfonline.com This newly formed 1-heptene then readily polymerizes. tandfonline.comtandfonline.com

| Monomer | Relative Rate of Polymerization | Primary Polymer Repeating Unit |

|---|---|---|

| 1-Heptene | High | 1-Heptene |

| 2-Heptene | Moderate | 1-Heptene |

| 3-Heptene | Low | 1-Heptene |

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that involves the opening of cyclic olefins. youtube.com The primary driving force for ROMP is the relief of ring strain in the cyclic monomer. youtube.com As this compound is an acyclic (non-cyclic) olefin, it does not possess the requisite ring strain and therefore cannot undergo ROMP.

However, to understand the context of olefin metathesis, it is useful to consider cyclic monomers that are structurally related to heptene, such as cycloheptene. Low-strain seven-membered rings like cis-cycloheptene are known to be polymerizable via ROMP, although the reaction is typically entropy-driven, often requiring specific conditions like high monomer concentrations. nsf.gov The polymerization of more strained cyclic olefins, such as trans-isomers or substituted cyclobutenes and norbornenes, is enthalpically driven and proceeds much more readily. nsf.govnih.govbeilstein-journals.org

For instance, studies on trans-silacycloheptene, a silicon-containing analog of cycloheptene, show that the increased ring strain in the trans-isomer allows for efficient, enthalpy-driven ROMP to yield high molecular weight polymers, whereas the cis-isomer does not polymerize under similar conditions. nsf.govacs.org This highlights the critical role of the cyclic structure and associated ring strain, features that are absent in this compound.

| Monomer | Structure Type | Ring Strain | Polymerizability via ROMP |

|---|---|---|---|

| This compound | Acyclic | N/A | No |

| cis-Cycloheptene | Cyclic | Low | Yes (Entropy-driven) |

| Norbornene | Cyclic (Bicyclic) | High | Yes (Enthalpy-driven) |

| trans-Silacycloheptene | Cyclic | High | Yes (Enthalpy-driven) |

Role of this compound in the Synthesis of Functional Polymers

While not a primary monomer for producing functional polymers directly, this compound and structurally similar internal olefins can play a role in polymer synthesis through mechanisms such as chain transfer. wikipedia.org Functional polymers are macromolecules that contain specific chemical groups, which impart desired properties like improved adhesion, compatibility, or reactivity for further modifications.

In the context of olefin polymerization, particularly with transition metal catalysts, chain transfer reactions are crucial for controlling the molecular weight of the resulting polymer. wikipedia.org A chain transfer agent can react with the active catalyst center, terminating the growth of one polymer chain and initiating the growth of a new one. wikipedia.org

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Routes for 3-METHYL-3-HEPTENE Isomers

The synthesis of specific geometric isomers, (Z)-3-methyl-3-heptene and (E)-3-methyl-3-heptene, with high purity remains a significant challenge. nist.govnih.gov The development of novel stereoselective synthetic routes is crucial for accessing these isomers for specialized applications where stereochemistry dictates functionality. Current methods often result in mixtures of cis- and trans- isomers, requiring extensive purification. cymitquimica.comfishersci.cacalpaclab.comtcichemicals.com

Future research will likely concentrate on catalyst-controlled stereoselective reactions. For instance, the Wittig reaction and its modifications, such as the Schlosser modification, offer pathways to control alkene geometry. Similarly, alkyne semi-hydrogenation using Lindlar's catalyst for the (Z)-isomer or sodium in liquid ammonia (B1221849) for the (E)-isomer are classic methods that could be refined for higher selectivity with substrates like 3-methyl-3-heptyne.

Emerging strategies may involve transition-metal-catalyzed cross-coupling reactions or olefin metathesis, which have shown promise for the stereoselective synthesis of complex alkenes. acs.org The development of chiral ligands and catalysts that can effectively differentiate between the steric environments to produce either the (E) or (Z) isomer of this compound is a key area of investigation. researchgate.net For example, cobalt complexes have demonstrated high regioselectivity and stereoselectivity in converting terminal alkenes to Z-2-alkenes. organic-chemistry.org

Table 1: Potential Stereoselective Synthetic Strategies for this compound Isomers

| Synthetic Strategy | Target Isomer | Key Reagents/Catalysts | Anticipated Advantages | Research Focus |

|---|---|---|---|---|

| Modified Wittig Reaction | (E) or (Z) | Stabilized or non-stabilized ylides, Schlosser conditions | Well-established, tunable selectivity | Optimization of reaction conditions and ylide structure for the specific substrate. |

| Alkyne Semi-Hydrogenation | (Z) | 3-methyl-3-heptyne, Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) | High selectivity for cis-alkenes | Improving catalyst longevity and preventing over-reduction. |

| Dissolving Metal Reduction | (E) | 3-methyl-3-heptyne, Na/NH₃(l) | Excellent selectivity for trans-alkenes | Developing milder, more functional-group-tolerant conditions. |

| Olefin Metathesis | (E) or (Z) | Ruthenium or Molybdenum catalysts (e.g., Grubbs, Schrock) | High functional group tolerance, catalytic | Design of new catalysts for controlling the geometry of trisubstituted alkenes. acs.org |

| Catalytic Isomerization | (E) or (Z) | Transition metal complexes (e.g., Rh, Ru, Co, Cr) organic-chemistry.org | Atom economy, direct conversion from other isomers | Development of catalysts with high stereochemical control for trisubstituted systems. organic-chemistry.org |

Design of Advanced Catalytic Systems for Efficient Transformations

The transformation of this compound into other valuable chemicals is highly dependent on catalysis. Future research will focus on designing advanced catalytic systems that offer higher efficiency, selectivity, and sustainability. This includes the development of catalysts for isomerization, hydrogenation, hydrofunctionalization, and polymerization reactions.

Isomerization: Catalytic isomerization can convert this compound to other isomers like 3-methyl-2-heptene (B1599018) or skeletal isomers, which may have different applications. Advanced catalysts, such as modified gamma alumina (B75360) with low sodium content or zeolite-based systems, are being explored for alkene isomerization. google.com The goal is to develop systems that operate under milder conditions with minimal side reactions. organic-chemistry.orgnih.gov

Hydrogenation and Dehydrogenation: Selective hydrogenation of this compound yields 3-methylheptane, a branched alkane. Conversely, dehydrogenation of corresponding alkanes can produce this compound. Research is geared towards non-precious metal catalysts (e.g., based on nickel, copper, or manganese) to replace expensive platinum or palladium catalysts. nih.govacs.orgmdpi.com

Hydrofunctionalization: The addition of H-X (where X can be OR, NR₂, etc.) across the double bond is a powerful transformation. Transition-metal catalyzed hydroamination and hydroaminoalkylation represent atom-economical routes to amines. acs.org Designing catalysts that control both regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity at the newly formed chiral centers is a major research direction.

Table 2: Comparison of Emerging Catalytic Systems for Alkene Transformations

| Catalyst Type | Metals/Materials | Target Reactions | Advantages | Challenges |

|---|---|---|---|---|

| Homogeneous Catalysts | Rh, Ru, Ir, Co, Mn organic-chemistry.orgnih.govrsc.org | Isomerization, Hydrogenation, Hydrofunctionalization | High activity and selectivity, well-defined active sites | Difficult separation and recycling, potential for metal leaching. |

| Heterogeneous Catalysts | Pt, Pd, Ni, Cu on supports (Al₂O₃, SiO₂, Zeolites) google.commdpi.com | Isomerization, Hydrogenation, Dehydrogenation | Easy separation, robust, suitable for continuous processes | Lower selectivity, higher reaction temperatures, catalyst deactivation. google.com |

| Nanoparticle Catalysts | Gold, Ruthenium mdpi.combeilstein-journals.org | Oxidation, Hydrogenation, C-N bond formation | High surface area, unique electronic properties, high activity | Agglomeration, stability issues, precise synthesis control. |

| Single-Atom Catalysts | Isolated metal atoms on a support | Various catalytic transformations | Maximum atom efficiency, unique selectivity | Scalable synthesis, stability under reaction conditions. |

| Polymer-Compartmentalized Catalysts | Catalytic moieties within polymer nanoparticles mdpi.com | Cascade reactions, stereoselective synthesis | Mimics enzyme pockets, enhanced selectivity, catalyst protection | Synthesis of complex polymer architectures, substrate diffusion limitations. mdpi.com |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of chemical reactions and the vastness of the chemical space make the discovery of new synthetic routes and the optimization of reaction conditions a time-consuming process. researchgate.netmit.edu Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. researchgate.net

For this compound, AI can be employed to:

Predict Reaction Outcomes: Neural networks can be trained on large datasets of chemical reactions to predict the major product of a reaction, including the stereochemical outcome. mit.eduacs.org This can help chemists quickly screen potential synthetic routes for this compound isomers.

Optimize Reaction Conditions: ML algorithms can analyze the effects of various parameters (temperature, solvent, catalyst, concentration) on reaction yield and selectivity. This allows for the in-silico optimization of synthetic procedures, reducing the number of required experiments.

Discover New Catalysts: AI can be used to screen vast libraries of potential catalyst structures and predict their activity and selectivity for specific transformations of this compound. oup.com By combining quantum chemical calculations (like DFT) with ML, models can predict catalytic performance based on electronic and structural parameters. oup.comacs.org

Elucidate Reaction Mechanisms: By analyzing experimental data and computational results, ML can help identify patterns and intermediates that are crucial for understanding reaction mechanisms, such as the pathways involved in catalytic isomerization. neurips.cc

Table 3: Role of AI/ML in the Development of Syntheses for this compound

| Development Stage | AI/ML Application | Methodology | Expected Outcome |

|---|---|---|---|

| Route Design | Forward Synthesis Prediction | Training models on reaction databases (e.g., USPTO) mit.edu | Identification of novel, high-yielding synthetic pathways. mit.eduacs.org |

| Condition Optimization | Yield Prediction Models | Using algorithms like LASSO and neural networks with DFT-simulated parameters. oup.com | Rapid determination of optimal temperature, pressure, and reagent ratios. |

| Catalyst Discovery | High-Throughput Virtual Screening | ML models trained on catalyst structure-property relationships. | Identification of novel, highly active, and selective catalysts. |

| Mechanism Investigation | Mechanistic Pathway Analysis | Analyzing computational and experimental data to identify key intermediates and transition states. neurips.cc | A deeper understanding of reaction pathways leading to improved catalyst design. |

Exploration of New Applications in Specialized Chemical Synthesis and Materials Science

While this compound and its isomers find use as intermediates in the synthesis of flavors, fragrances, and pharmaceuticals, future research aims to unlock their potential in more specialized areas. ontosight.ai

Specialized Chemical Synthesis: The unique structure of this compound, a trisubstituted alkene, makes it a valuable building block for creating complex molecular architectures. Its isomers can be used in diastereoselective reactions where the double bond geometry influences the stereochemical outcome of subsequent transformations. For example, it could serve as a key intermediate in the total synthesis of natural products or as a precursor for chiral auxiliaries. The development of stereoselective epoxidation or dihydroxylation reactions for (E) and (Z)-3-methyl-3-heptene would provide access to valuable chiral synthons.

Materials Science: In polymer science, branched alkenes can be incorporated as monomers or co-monomers to tailor the properties of polymers. lookchem.com The inclusion of this compound could influence properties such as:

Glass Transition Temperature (Tg): The branched structure can disrupt polymer chain packing, lowering the Tg and increasing flexibility.

Crystallinity: The introduction of this non-linear monomer can reduce the crystallinity of polymers like polyethylene (B3416737) or polypropylene, leading to materials with higher transparency and lower density.

Solubility: The hydrocarbon nature of the monomer can be used to tune the solubility of polymers in nonpolar solvents.

Furthermore, functionalized derivatives of this compound could be used to synthesize specialty polymers for applications in membranes, coatings, or as additives. Research into the ring-opening metathesis polymerization (ROMP) of cyclic olefins derived from this compound could also lead to novel polymeric materials with unique properties.

Table 4: Potential Future Application Areas for this compound

| Field | Potential Application | Rationale | Required Research |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Building Block | Stereoselective functionalization (e.g., epoxidation, dihydroxylation) of the double bond creates multiple chiral centers. | Development of highly stereoselective oxidation and functionalization methods. |

| Natural Product Synthesis | Intermediate for Complex Molecules | The specific substitution pattern can be a key structural motif in complex natural products. | Design of synthetic routes that incorporate the this compound fragment efficiently. |

| Polymer Chemistry | Specialty Monomer/Co-monomer | The branched structure can be used to modify polymer properties (e.g., Tg, crystallinity). lookchem.com | Investigation of polymerization behavior (e.g., Ziegler-Natta, metathesis) and characterization of resulting polymer properties. |

| Materials Science | Precursor for Functional Materials | Derivatives can be used to create liquid crystals, functional coatings, or components of advanced materials. | Synthesis of functionalized this compound derivatives and exploration of their material properties. |

| Fragrance Industry | Precursor to Novel Scents | Hydrogenation, oxidation, or esterification can lead to new molecules with potentially desirable olfactory properties. | Synthesis of derivatives and sensory evaluation. |

Q & A

Q. What are the standard methods for synthesizing 3-methyl-3-heptene in laboratory settings, and how do reaction conditions influence isomer purity?

- Methodological Answer: Synthesis typically involves acid-catalyzed dehydration of 3-methyl-3-heptanol or Wittig olefination of aldehydes with stabilized ylides. Key variables include temperature (120–160°C), acid catalyst concentration (e.g., H₂SO₄, 5–10% w/w), and solvent polarity. Isomer purity is assessed via gas chromatography (GC) with flame ionization detection (FID). For optimal cis/trans ratio, inert atmospheres (N₂/Ar) minimize oxidative side reactions .

Q. How can researchers characterize the physicochemical properties of this compound using spectroscopic techniques?

- Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows characteristic alkene proton signals at δ 5.2–5.4 ppm (multiplet, J = 10–12 Hz) and allylic methyl groups at δ 1.6–1.8 ppm.

- IR: Stretching vibrations for C=C appear at 1640–1680 cm⁻¹.

- GC-MS: Molecular ion peak at m/z 112 (C₈H₁₆⁺) and fragmentation patterns (e.g., loss of CH₃ at m/z 97) confirm structure .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation (TLV: 50 ppm).

- PPE: Nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats.

- Spill Management: Absorb with vermiculite/sand, avoid water (risk of spreading).

- Storage: In airtight containers under nitrogen, away from peroxides or strong oxidizers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data on this compound’s isomer stability?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model relative stability of cis vs. trans isomers. Conflicting experimental data (e.g., unexpected cis dominance in polar solvents) may arise from solvent effects not accounted for in gas-phase simulations. Validate by comparing calculated vs. observed NMR coupling constants and Gibbs free energy differences .

Q. What strategies address discrepancies in reported reaction yields for catalytic hydrogenation of this compound?

- Methodological Answer:

- Catalyst Screening: Compare Pd/C (high activity, but over-hydrogenation) vs. Lindlar catalyst (selective for alkenes).

- Kinetic Analysis: Track hydrogen uptake via pressure decay; optimize H₂ partial pressure (1–3 atm) and stirring rate (800–1200 rpm).

- Side-Reaction Mitigation: Add quinoline to poison catalysts and inhibit alkane formation .

Q. How can researchers systematically identify literature gaps in applications of this compound as a chiral building block?

- Methodological Answer:

- Database Searches: Use SciFinder with keywords “this compound + asymmetric synthesis + chiral catalyst.”

- Citation Mining: Analyze references in foundational papers (e.g., NIST Chemistry WebBook entries) to trace understudied reaction pathways.

- Patent Analysis: Cross-reference academic literature with USPTO/EPO filings to identify unexplored industrial applications .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.